2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It is a small molecule drug that has shown potential in the treatment of various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.
Mécanisme D'action
2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 works by inhibiting the activity of sGC, an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) stimulation. By inhibiting sGC, this compound 73-6691 reduces the production of cGMP, which leads to vasodilation and improved blood flow in the pulmonary and systemic circulations.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. It improves cardiac function by reducing pulmonary vascular resistance and increasing cardiac output. It also improves oxygenation and reduces the incidence of vaso-occlusive crises in sickle cell disease. Additionally, this compound 73-6691 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be administered orally or intravenously. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound 73-6691 has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in some applications. Additionally, it has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.
Orientations Futures
There are several future directions for the study of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691. One area of research is the optimization of its pharmacokinetic properties to improve its effectiveness in clinical settings. Another area of research is the development of novel sGC inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound 73-6691 in humans.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 involves several steps, including the reaction of 2-fluorobenzaldehyde with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with propyl isocyanate. The final step involves the reaction of the resulting intermediate with 4-chlorobenzoyl chloride to yield this compound 73-6691.
Applications De Recherche Scientifique
2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, this compound 73-6691 has been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.
Propriétés
Formule moléculaire |
C17H17FN2O2 |
---|---|
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
2-fluoro-N-[3-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17FN2O2/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
OOXZFNXUHHRSNJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
SMILES canonique |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.